CP-105696

Catalog No.
S524264
CAS No.
158081-99-3
M.F
C28H28O4
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-105696

CAS Number

158081-99-3

Product Name

CP-105696

IUPAC Name

1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid

Molecular Formula

C28H28O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1

InChI Key

KMNLXCBYBKHKSK-BKMJKUGQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(3-(4-phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid, CP 105,696, CP 105696, CP-105,696, CP-105696, CP105,696, CP105696

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

Isomeric SMILES

C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O

The exact mass of the compound 1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid is 428.19876 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-105696 is a structurally novel, non-peptide antagonist developed for the high-affinity Leukotriene B4 (LTB4) receptor, also known as BLT1.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEHEFrMm_a6qKfj_JqH2zEG3nFdhqZIeom13qCrBEFjM7JeBzg0vDkBJOerkBriESHq_fDuZfzR00SPnpAAlfmVwchveh3wiR6yN2I4uFWb5HocyS0H3uE69seUMZKw%3D%3D)] It functions by potently inhibiting the binding of LTB4, a key lipid mediator of inflammation responsible for recruiting neutrophils and other leukocytes to sites of injury or infection.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrHz6Ghd6DRIjDmmgVpVdwXum5QGvbxLQYTNP84j6m58LsoA7euF2t-ODjZfhZJbyELwZ9yWvAaeNjMmPfZvEibjmpisLuk2y3-lP9eZ8kKOPj-9OjI6zRDR_MQV4mae4yN-VxpYErzHExNLE%3D)] Key procurement-relevant characteristics include its high potency in functional cellular assays, selectivity over other chemoattractant receptors, and demonstrated efficacy following oral administration in preclinical models, making it a critical tool for in vivo and ex vivo studies of LTB4-driven inflammation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNgtIUvrWUxQSuEBj56dWr6y561etK6aSrw9ckFPrc-q6GNmUFBnE4wv3omTZPAu9nU3kLJW0mg1aL8h8eg6HsFjWnUiS2Npkff80Ce_qtzG8_SpZqp0nhv5mLP7dQ2wPMg2s%3D)]

Selecting an LTB4 receptor antagonist requires careful consideration beyond the primary target, as compounds within this class are not functionally interchangeable. A procurement decision based solely on target name can lead to failed experiments. Critical differentiators include significant variations in potency, selectivity between LTB4 receptor subtypes (BLT1 vs. BLT2), and disparate pharmacokinetic profiles that dictate suitability for either acute ex vivo use or chronic in vivo dosing.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCmZKoDyZpSzZXfL5TVp8gcbIaY_tMfNgNt0CHJsAgmmZ21astZF8F1CuXVHskJS-KzlpwRSSloJ0UAbtg8ioT8m7bRhyNQlkv7wJo1dPtDgPucnxR3_MEyy3Q-F1RU1k9419k8yeQWKdCchj_QTLJxQpd0KTs_DLfvR9BAgwzz-MaCahxjGHZxsbJ-nWhz4zli2C3nlzj8h9H-KveSpI-tEAQBxuXd_Y%3D)] Furthermore, some widely used antagonists, including CP-105696 and the common substitute U-75302, can exhibit context-dependent intrinsic agonist activity in specific cell types, such as human endothelial cells.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQvJ5erRYGb-bUSJqg1A4y5Mo_cXIC-GcLayGYGsK5lOS21VjrPCwJ_jnOfGgpe5-4IdZB-IFUTQ2AOnjx3SOYd3SjZaxNAhF05L0gGWgl1Ga2F2djsUQZObDbi_kzSYtEX3om)] This makes the choice of antagonist highly dependent on the specific biological system and experimental design, demanding precise compound selection to ensure valid, reproducible outcomes.

High-Potency Inhibition of LTB4 Binding and Neutrophil Chemotaxis

CP-105696 demonstrates potent, single-digit nanomolar inhibition of LTB4 pathways in human neutrophils. It inhibits the binding of [3H]LTB4 to high-affinity receptors with an IC50 of 8.42 nM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEHEFrMm_a6qKfj_JqH2zEG3nFdhqZIeom13qCrBEFjM7JeBzg0vDkBJOerkBriESHq_fDuZfzR00SPnpAAlfmVwchveh3wiR6yN2I4uFWb5HocyS0H3uE69seUMZKw%3D%3D)] This binding inhibition translates directly to superior functional blockade, as evidenced by its IC50 of 5.0 nM for inhibiting LTB4-induced human neutrophil chemotaxis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjMvvW1oEtDCxKdLlaGEm86E3bj7VZjq-Y-ChkAarAyPP3T3Z2T7Vc9yQZrGGnvl3S5F8Rv00gVVq8OhbOulaUE6r9C-Vn73rMe0TS0sicdQaVHMYbH3wkUNlF6kzrDIvv2gX3Njl-VzXo7yX8wtIg2Vwsaxs%3D)] This level of potency ensures effective target engagement at low concentrations in functional cellular assays.

Evidence DimensionFunctional Inhibition (IC50)
Target Compound Data5.0 nM (Inhibition of LTB4-mediated neutrophil chemotaxis)
Comparator Or BaselineLeukotriene B4 (5 nM concentration used for induction)
Quantified DifferenceNot applicable (measures inhibition of agonist)
ConditionsEx vivo human neutrophil chemotaxis assay.

This high potency allows for lower working concentrations in cellular assays, reducing the risk of off-target effects and conserving compound.

Demonstrated Oral Bioavailability and Potent In Vivo Efficacy

A key differentiator for CP-105696 is its proven efficacy via oral administration in preclinical models, a critical feature for chronic studies. In a guinea pig model, orally administered CP-105696 blocked LTB4-mediated neutrophil and eosinophil infiltration with an ED50 of just 0.3 mg/kg.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] Furthermore, human clinical studies confirmed its suitability for sustained dosing regimens, demonstrating a very long terminal elimination half-life of approximately 375 hours after a single oral dose, with pharmacokinetics consistent with once-daily dosing.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrHz6Ghd6DRIjDmmgVpVdwXum5QGvbxLQYTNP84j6m58LsoA7euF2t-ODjZfhZJbyELwZ9yWvAaeNjMmPfZvEibjmpisLuk2y3-lP9eZ8kKOPj-9OjI6zRDR_MQV4mae4yN-VxpYErzHExNLE%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHNgtIUvrWUxQSuEBj56dWr6y561etK6aSrw9ckFPrc-q6GNmUFBnE4wv3omTZPAu9nU3kLJW0mg1aL8h8eg6HsFjWnUiS2Npkff80Ce_qtzG8_SpZqp0nhv5mLP7dQ2wPMg2s%3D)]

Evidence DimensionIn Vivo Efficacy (Oral ED50)
Target Compound Data0.3 mg/kg
Comparator Or BaselineVehicle Control
Quantified DifferenceEffective blockade of LTB4- or arachidonic acid-mediated cell infiltration
ConditionsOral administration in guinea pigs.

The high oral potency and long half-life make this compound a practical and cost-effective choice for in vivo studies requiring sustained target antagonism, avoiding the need for complex formulations or frequent administrations.

High Selectivity Profile Against Other Inflammatory Receptors

To ensure that observed effects are attributable to the LTB4 pathway, CP-105696 was tested for activity against other G-protein coupled receptors involved in leukocyte chemotaxis. At a concentration of 10 µM, which is over 1000-fold higher than its functional IC50 for LTB4 antagonism, CP-105696 did not inhibit neutrophil chemotaxis or CD11b upregulation mediated by C5a, Interleukin-8 (IL-8), or Platelet-Activating Factor (PAF).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] This high degree of selectivity confirms its utility as a precise tool for dissecting LTB4-specific signaling.

Evidence DimensionInhibition of Off-Target Receptor Function
Target Compound DataNo inhibition at 10 µM
Comparator Or BaselineC5a, IL-8, and PAF receptor agonists
Quantified DifferenceSelective for LTB4 receptors over other major neutrophil chemoattractant receptors.
ConditionsHuman neutrophil chemotaxis and CD11b upregulation assays.

This selectivity is critical for generating clean, interpretable data, ensuring that experimental results are due to specific blockade of the LTB4/BLT1 axis and not confounding off-target pharmacology.

Chronic In Vivo Studies of Inflammatory Disease

For researchers investigating the role of LTB4 in chronic disease models (e.g., arthritis, inflammatory bowel disease), the demonstrated oral bioavailability and low effective dose (ED50 0.3 mg/kg) make CP-105696 a preferred choice.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] Its long pharmacokinetic profile allows for sustained target coverage with infrequent dosing, improving animal welfare and experimental consistency.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrHz6Ghd6DRIjDmmgVpVdwXum5QGvbxLQYTNP84j6m58LsoA7euF2t-ODjZfhZJbyELwZ9yWvAaeNjMmPfZvEibjmpisLuk2y3-lP9eZ8kKOPj-9OjI6zRDR_MQV4mae4yN-VxpYErzHExNLE%3D)]

Isolating LTB4/BLT1 Signaling in Complex Biological Systems

When the experimental goal is to specifically interrogate the LTB4/BLT1 signaling axis without perturbing other inflammatory pathways, the high selectivity of CP-105696 is a key advantage. Its lack of activity at C5a, IL-8, and PAF receptors up to 10 µM ensures that observed effects can be confidently attributed to LTB4 antagonism.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)]

High-Throughput Screening and Ex Vivo Leukocyte Functional Assays

In ex vivo assays using primary human or animal neutrophils, such as chemotaxis or degranulation studies, the single-digit nanomolar potency of CP-105696 (IC50 ~5.0-8.4 nM) allows for robust and reproducible inhibition of LTB4-induced activity at low, specific concentrations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsy1J7e_Ya_lAeKIH-YF8CqK8yrpEniCYDwKKIb7EYjWwtW3xOFvBrDYTzhV3i2_JFoGX-ppJcJsEqR6n6HvXr-OYYcYqDfKdStovP6gYtB_DWnX0u30wBDC7B3Dkh_Xx9Beo%3D)] This makes it an efficient and reliable tool for cellular pharmacology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

428.19875937 Da

Monoisotopic Mass

428.19875937 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7354TW4BM

MeSH Pharmacological Classification

Leukotriene Antagonists

Other CAS

158081-99-3

Wikipedia

Cp-105696

Dates

Last modified: 04-14-2024
1: Showell HJ, Pettipher ER, Cheng JB, Breslow R, Conklyn MJ, Farrell CA, Hingorani GP, Salter ED, Hackman BC, Wimberly DJ, et al. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696. J Pharmacol Exp Ther. 1995 Apr;273(1):176-84. PubMed PMID: 7714764.

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